4-Hydroxy-4'-dimethylaminoazobenzene
Overview
Description
4-Hydroxy-4’-dimethylaminoazobenzene is a synthetic azo compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is commonly used as a dye in various industries, including food, textiles, and cosmetics. This compound is known for its vibrant orange to brown color and its ability to dissolve in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Mode of Action
It is known that azo compounds like 4-hydroxy-4’-dimethylaminoazobenzene can undergo reactions with nucleophiles . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s potential to form oximes suggests it may interact with aldehydes and ketones, which are key components of various metabolic pathways .
Pharmacokinetics
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Hydroxy-4’-dimethylaminoazobenzene is currently unavailable. These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Given its potential to form oximes, it may influence the balance of aldehydes and ketones within cells .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-4’-dimethylaminoazobenzene plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, causing oxidative damage and mutagenesis . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and activity .
Cellular Effects
The effects of 4-Hydroxy-4’-dimethylaminoazobenzene on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in hepatocytes, leading to DNA damage and apoptosis . Furthermore, 4-Hydroxy-4’-dimethylaminoazobenzene can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-Hydroxy-4’-dimethylaminoazobenzene exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with normal cellular functions. The compound’s metabolites, generated through the action of cytochrome P450, are highly reactive and can cause oxidative damage to cellular components . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can inhibit or activate enzymes involved in detoxification processes, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-4’-dimethylaminoazobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Hydroxy-4’-dimethylaminoazobenzene is relatively stable under standard laboratory conditions but can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to this compound has been associated with persistent oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-4’-dimethylaminoazobenzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, 4-Hydroxy-4’-dimethylaminoazobenzene can induce severe toxicity, including liver damage, carcinogenesis, and systemic oxidative stress . Threshold effects have been observed, where a specific dosage level triggers a significant increase in adverse effects .
Metabolic Pathways
4-Hydroxy-4’-dimethylaminoazobenzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These interactions can disrupt normal metabolic processes, leading to altered metabolic flux and changes in metabolite levels . Additionally, 4-Hydroxy-4’-dimethylaminoazobenzene can affect the activity of enzymes involved in detoxification and oxidative stress responses .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-4’-dimethylaminoazobenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 4-Hydroxy-4’-dimethylaminoazobenzene can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of 4-Hydroxy-4’-dimethylaminoazobenzene is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 4-Hydroxy-4’-dimethylaminoazobenzene has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4’-dimethylaminoazobenzene is typically synthesized through a coupling reaction between phenol and p-dimethylaminobenzene . The reaction involves heating the reactants in an appropriate solvent, such as ethanol or methanol, in the presence of a catalyst and a reducing agent . The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-4’-dimethylaminoazobenzene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The final product is typically purified through crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4’-dimethylaminoazobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as the hydroxyl and dimethylamino groups.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Hydroxy-4’-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in biological staining and as a marker in molecular biology experiments.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is widely used in the textile, food, and cosmetic industries for coloring and dyeing purposes.
Comparison with Similar Compounds
4-Hydroxy-4’-dimethylaminoazobenzene can be compared with other azo compounds, such as:
4-Hydroxyazobenzene: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and applications.
4-Dimethylaminoazobenzene: Lacks the hydroxyl group, which affects its solubility and reactivity.
Methyl Red: Another azo dye with different substituents, leading to variations in color and usage.
The uniqueness of 4-Hydroxy-4’-dimethylaminoazobenzene lies in its combination of hydroxyl and dimethylamino groups, which confer specific chemical and physical properties that are valuable in various applications .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQINNUKSBEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037946 | |
Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-15-3, 193892-29-4 | |
Record name | 4'-Hydroxydimethylaminoazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(p-Dimethylaminophenylazo)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 4-Hydroxy-4'-dimethylaminoazobenzene influence its suitability for photo-induced surface patterning?
A: this compound (OH-azo-DMA) possesses a unique structure that enables its use in photo-induced surface patterning. The azobenzene core undergoes reversible trans-to-cis isomerization upon light exposure, leading to molecular-level motion. [, ] This characteristic, coupled with the ability of the hydroxyl group to form hydrogen bonds with polymers like poly(4-vinylpyridine) (P4VP), allows for the creation of supramolecular complexes. [] By controlling the molar ratio of OH-azo-DMA to P4VP and utilizing light exposure, researchers can manipulate the surface morphology of these complexes, generating patterns like wrinkles with controllable periods. []
Q2: What factors influence the efficiency of surface-relief grating (SRG) inscription in azopolymer complexes containing this compound?
A: Research suggests that both the type of bonding between this compound and the polymer matrix, as well as the polymer's degree of polymerization (DP), significantly impact SRG inscription efficiency. Studies comparing hydrogen-bonded and ionically bonded complexes of OH-azo-DMA with P4VP derivatives revealed that ionically bonded complexes exhibited superior diffraction efficiency (DE) and photo-induced molecular orientation. [] This improved performance is attributed to the liquid crystal structure of the ionically bonded complexes.
Q3: Can you elaborate on the advantages of employing a supramolecular approach with this compound for controlling surface patterns?
A: Utilizing a supramolecular strategy with this compound offers several benefits for surface pattern control: []
Q4: How does the choice of photoactive molecule impact the erasure of wrinkles in supramolecular systems incorporating this compound?
A: Research indicates that the selection of the photoactive molecule significantly influences wrinkle erasure dynamics in supramolecular systems. [] When comparing OH-azo-DMA with disperse yellow 7 (DY7) and 4,4'-dihydroxyazobenzene (DHAB), distinct wrinkle erasure times were observed. This difference stems from the varying photochemical properties of each molecule, impacting the efficiency of photomechanical changes within the supramolecular complex and subsequently influencing the speed of wrinkle erasure. [] Therefore, selecting the appropriate photoactive molecule is crucial for tailoring the system for specific applications.
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